Positional Isomerism: 4-Chloro vs. 5-Chloro Substitution in Quinoline-8-sulfonamides
4-Chloroquinoline-8-sulfonamide (CAS 2166667-87-2) is a distinct positional isomer of 5-chloroquinoline-8-sulfonamide (CAS 299439-20-6) . The difference in chloro substitution from the 4- to the 5-position fundamentally alters the electron distribution across the quinoline ring, as defined by their unique SMILES notations: NS(=O)(=O)c1cccc2c(Cl)ccnc12 for the 4-chloro isomer versus a different arrangement for the 5-chloro isomer. This structural variation directly influences the compound's chemical reactivity and its suitability as a precursor for specific synthetic pathways [1].
| Evidence Dimension | Molecular Structure / Positional Isomerism |
|---|---|
| Target Compound Data | 4-chloro substitution on quinoline ring; CAS 2166667-87-2; MW 242.68 |
| Comparator Or Baseline | 5-chloroquinoline-8-sulfonamide; CAS 299439-20-6; MW 242.68 |
| Quantified Difference | Distinct SMILES and InChI Keys, representing different chemical entities with unique reactivity profiles. No direct comparative reactivity data available from permissible sources. |
| Conditions | Structural characterization by SMILES notation |
Why This Matters
For researchers requiring a specific intermediate for a defined synthetic route, using the incorrect positional isomer will lead to a different final product, potentially invalidating research results.
- [1] Ghorab, M. M., Alsaid, M. S., Al-Dosari, M. S., Nissan, Y. M., & Al-Mishari, A. A. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10, 18. View Source
